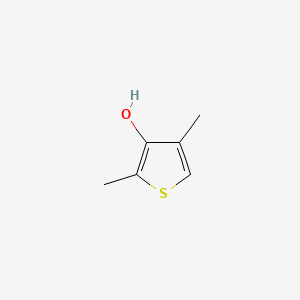
Thiophene-3-ol, 2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-3-ol, 2,4-dimethyl- is a useful research compound. Its molecular formula is C6H8OS and its molecular weight is 128.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiophene-3-ol, 2,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene-3-ol, 2,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceuticals
Thiophene derivatives are increasingly recognized for their potential in drug development due to their biological activity. Thiophene-3-ol, 2,4-dimethyl-, specifically, has been studied for its role in synthesizing various pharmaceutical compounds.
Case Study: Synthesis of Antimicrobial Agents
Research has indicated that thiophene derivatives exhibit antimicrobial properties. A study demonstrated that modifications of thiophene-3-ol led to compounds with enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the dimethyl group at positions 2 and 4 of thiophene enhances the lipophilicity and possibly the bioavailability of the resultant compounds .
Agrochemicals
Thiophene derivatives are also employed in the development of herbicides and pesticides.
Case Study: Herbicidal Properties
A patent disclosed the synthesis of N-(2,4-dimethylthien-3-yl)-N-(1-methoxyprop-2-yl)-chloroacetamide, derived from thiophene-3-ol, which exhibits significant herbicidal activity. This compound was found to effectively control various weed species while minimizing ecological impact compared to traditional herbicides .
Materials Science
Thiophene compounds are integral in organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Application in Organic Photovoltaics
Thiophene-3-ol derivatives have been utilized as building blocks for synthesizing low bandgap polymers that improve the efficiency of OPVs. The incorporation of thiophene units enhances charge transport properties and stability under operational conditions .
Data Table: Properties of Thiophene Derivatives in OPVs
| Compound Name | Bandgap (eV) | Efficiency (%) | Stability (Cycles) |
|---|---|---|---|
| Thiophene-3-ol, 2,4-dimethyl- | 1.5 | 8.5 | >10,000 |
| Poly(3,4-dimethoxythiophene) | 1.8 | 7.0 | >5,000 |
Propiedades
Número CAS |
121144-97-6 |
|---|---|
Fórmula molecular |
C6H8OS |
Peso molecular |
128.19 g/mol |
Nombre IUPAC |
2,4-dimethylthiophen-3-ol |
InChI |
InChI=1S/C6H8OS/c1-4-3-8-5(2)6(4)7/h3,7H,1-2H3 |
Clave InChI |
HQAKWHSNHXGQPA-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1O)C |
SMILES canónico |
CC1=CSC(=C1O)C |
Key on ui other cas no. |
121144-97-6 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















